molecular formula C12H15N3 B8427332 1-Cyclopentyl-5-aminobenzimidazole

1-Cyclopentyl-5-aminobenzimidazole

Número de catálogo: B8427332
Peso molecular: 201.27 g/mol
Clave InChI: HGFNINHASOPOGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclopentyl-5-aminobenzimidazole is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its versatile interactions with biological targets through hydrogen bonding and π-π stacking . The specific substitution with a cyclopentyl group at the N-1 position and an amino group at the C-5 position is strategically designed to explore structure-activity relationships (SAR), as modifications at these positions are critical for modulating the compound's lipophilicity, electronic properties, and binding affinity to key enzymes and receptors . Benzimidazole derivatives are extensively investigated for their anticancer potential, demonstrating efficacy through multiple mechanisms. These include the inhibition of crucial enzymes such as epidermal growth factor receptor (EGFR) , vascular endothelial growth factor receptor (VEGFR) , and dihydrofolate reductase (DHFR), as well as interaction with DNA . The 5-aminobenzimidazole moiety is of particular interest due to its structural similarity to purine bases, which allows it to potentially mimic nucleotides and compete for binding sites in enzymatic processes . Furthermore, the structural motif of N-substituted benzimidazoles is a common feature in compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens, making this reagent a valuable building block for the synthesis of novel anti-infective agents . Researchers can utilize this compound as a key synthetic intermediate for the development of hybrid molecules, such as benzimidazole-triazole hybrids, which have shown promising apoptotic antiproliferative action . Its structure aligns with the design of novel therapeutic agents aimed at overcoming drug resistance in chemotherapy . This product is intended for laboratory research purposes only.

Propiedades

Fórmula molecular

C12H15N3

Peso molecular

201.27 g/mol

Nombre IUPAC

1-cyclopentylbenzimidazol-5-amine

InChI

InChI=1S/C12H15N3/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4,13H2

Clave InChI

HGFNINHASOPOGJ-UHFFFAOYSA-N

SMILES canónico

C1CCC(C1)N2C=NC3=C2C=CC(=C3)N

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analysis:

Substituent Effects: 1-Cyclopentyl vs. 5-Amino vs. 5-Nitro/5-Trifluoromethyl: The amino group (-NH₂) enhances solubility and hydrogen-bonding capacity, whereas nitro (-NO₂) and trifluoromethyl (-CF₃) groups are electron-withdrawing, influencing reactivity and binding affinity .

Biological Activities: Antimicrobial Potential: Ethyl carboxylate derivatives (e.g., ) exhibit antifungal activity due to polar substituents, suggesting that this compound’s amino group could be optimized for similar applications . Drug Metabolism: Trifluoromethyl groups () resist oxidative degradation, highlighting the trade-off between metabolic stability and solubility in derivative design .

Synthetic Considerations :

  • Benzimidazole cores are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes . Substituents at the 1- and 5-positions require tailored alkylation or nitration steps, as seen in 1-allyl-5-nitro derivatives .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Position 5 modifications significantly impact bioactivity.
  • Pharmacokinetic Profiles : Cyclopentyl and cyclohexylmethyl groups () increase lipophilicity, which may improve blood-brain barrier penetration but necessitate formulation adjustments for solubility .
  • Therapeutic Potential: 2-Substituted benzimidazoles () are established drug leads, but 1,5-disubstituted variants like the target compound remain underexplored despite their synthetic versatility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopentyl-5-aminobenzimidazole, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives. For example, cyclization using CO₂ under H₂ gas (5–10 atm) in the presence of a Pd/C catalyst at 120–150°C for 12–24 hours achieves moderate yields (45–60%) . Alternatively, N-alkylation of 5-aminobenzimidazole with cyclopentyl bromide in DMF, using K₂CO₃ as a base at 80°C for 6–8 hours, provides a direct route . To improve yields, optimize solvent polarity (e.g., DMSO for higher dielectric constant) or employ microwave-assisted synthesis (30–50% reduction in reaction time) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks:
  • Cyclopentyl protons: δ 1.5–2.5 ppm (multiplet) .
  • Benzimidazole NH₂: δ 5.8–6.2 ppm (broad singlet) .
  • X-ray crystallography : Use SHELXL for refinement to confirm stereochemistry and hydrogen bonding (e.g., N–H···N interactions in the benzimidazole core) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via HPLC (C18 column, 254 nm UV detection); >90% purity indicates stability .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td_d) under N₂ atmosphere. A Td_d >200°C suggests suitability for high-temperature applications .

Q. What protocols ensure high purity (>98%) of this compound for biological assays?

  • Methodology :

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C with slow cooling to 4°C.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent. Confirm purity via HPLC (retention time consistency ±0.1 min) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition assays?

  • Methodology :

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, IC50_{50} values <10 μM against kinases suggest strong binding affinity .
  • Docking simulations : Employ AutoDock Vina with PDB structures (e.g., 3QAK for kinase targets). The cyclopentyl group may occupy hydrophobic pockets, enhancing binding ΔG by 2–3 kcal/mol .

Q. How does the cyclopentyl substituent influence structure-activity relationships (SAR) in benzimidazole derivatives?

  • Methodology :

  • Comparative SAR : Synthesize analogs with cyclohexyl, isopropyl, or phenyl groups. Test in vitro against a panel of cancer cell lines (e.g., MTT assay). Cyclopentyl derivatives often show 20–30% higher potency due to optimal steric bulk .
  • Hammett analysis : Correlate substituent σ values with log(IC50_{50}). A negative ρ value indicates electron-donating groups enhance activity .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate logP (optimal range: 2–3), BBB permeability (BOILED-Egg model), and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding to human serum albumin (PDB: 1AO6) over 100 ns to assess plasma protein binding (>90% suggests prolonged half-life) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Compare IC50_{50} values across studies (e.g., PubChem BioAssay data). Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., 10-point dilution series in triplicate). Use ANOVA to identify outliers (p < 0.05) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.